Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate is a heterocyclic compound that belongs to the furan family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrofuran derivatives.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted furan derivatives, oxo compounds, and reduced furan analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species, leading to mitochondrial membrane potential disruption and activation of caspase-3 . These effects highlight its potential as an anticancer agent.
Comparison with Similar Compounds
- Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate
Comparison: Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced bioactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
89810-12-8 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 5-amino-2-ethyl-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h6H,3-5,10H2,1-2H3 |
InChI Key |
FFFIOVBGCZUYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C(O1)N)C(=O)OCC |
Origin of Product |
United States |
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